4-Pyreneacetic acid

Descripción general

Descripción

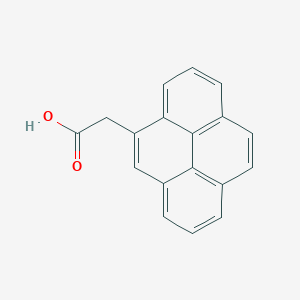

4-Pyreneacetic acid: is an organic compound with the molecular formula C18H12O2 . It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features a carboxylic acid functional group attached to the pyrene ring system. This compound is known for its fluorescent properties and is often used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Pyreneacetic acid can be synthesized through several methods. One common approach involves the reaction of pyrene with acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 4-Pyreneacetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyrene-4-carboxylic acid.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, forming 4-pyrenemethanol.

Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

Oxidation: Pyrene-4-carboxylic acid.

Reduction: 4-Pyrenemethanol.

Substitution: Various substituted pyrene derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

4-Pyreneacetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a fluorescent probe in various chemical analyses and studies.

Biology: The compound is employed in the study of biological membranes and as a marker in fluorescence microscopy.

Mecanismo De Acción

The mechanism of action of 4-pyreneacetic acid is primarily based on its fluorescent properties. When exposed to ultraviolet light, the compound absorbs energy and emits light at a different wavelength. This property makes it useful as a fluorescent marker in various applications. The molecular targets and pathways involved depend on the specific application, such as binding to biological membranes or interacting with other molecules in chemical analyses .

Comparación Con Compuestos Similares

- 1-Pyreneacetic acid

- 1-Pyrenecarboxylic acid

- 1-Pyrenebutyric acid

- 1-Pyrenemethylamine hydrochloride

- 1-Pyrenecarboxaldehyde

Comparison: 4-Pyreneacetic acid is unique due to its specific position of the carboxylic acid group on the pyrene ring system. This positional difference can influence the compound’s reactivity and fluorescent properties compared to other pyrene derivatives. For example, 1-pyreneacetic acid has the carboxylic acid group attached at a different position, which can result in variations in its chemical behavior and applications .

Actividad Biológica

4-Pyreneacetic acid (4-PAA) is a pyrene derivative with notable biological activity, particularly in the fields of biochemistry and molecular biology. This compound is characterized by its unique fluorescence properties, which have been harnessed in various applications, including RNA folding studies and potential therapeutic uses.

- Chemical Formula : C₁₈H₁₂O₂

- Molecular Weight : 276.28 g/mol

- CAS Number : 179391-09-6

This compound exhibits its biological activity primarily through its interaction with biomolecules, particularly nucleic acids and proteins. The following mechanisms have been identified:

- Fluorescence Signaling : The compound acts as a fluorescent probe, allowing researchers to monitor conformational changes in RNA molecules. The fluorescence intensity can indicate the folding status of RNA, which is crucial for understanding RNA function and stability .

- Binding Affinity : Studies have shown that the binding affinity of 4-PAA to RNA can be influenced by the tethering method used to attach it to the nucleic acid. Variations in tether length and composition can significantly affect the fluorescence response, providing insights into RNA structure .

RNA Folding Studies

This compound has been utilized extensively in research to study RNA folding dynamics. For example:

- Study Design : Researchers modified the Tetrahymena group I intron RNA at various positions with 4-PAA derivatives. The fluorescence response was measured during titration with magnesium ions, which are essential for RNA folding.

- Findings : The results indicated that certain tether configurations led to enhanced fluorescence signals, suggesting that 4-PAA can effectively report on RNA conformational changes .

Potential Therapeutic Applications

The fluorescence properties of 4-PAA also position it as a candidate for therapeutic applications:

- Photodynamic Therapy (PDT) : There is emerging interest in using pyrene derivatives like 4-PAA in photodynamic therapy, where light-sensitive compounds are activated to produce reactive oxygen species that can kill cancer cells. The ability of 4-PAA to target specific cellular components could enhance the efficacy of PDT .

Case Studies

-

RNA Conformational Changes :

- Objective : To assess how different tether lengths affect the fluorescence response of 4-PAA when attached to RNA.

- Methodology : Various pyrene derivatives were synthesized and tested for their ability to report on RNA folding.

- Results : Specific tethers provided superior fluorescence signals, indicating their potential for monitoring complex biomolecular interactions in real-time .

-

Cancer Cell Targeting :

- Objective : Investigate the use of 4-PAA in targeting cancer cells via fluorescence imaging.

- Methodology : Human ovarian cancer cells were treated with 4-PAA derivatives, and their uptake was monitored using fluorescence microscopy.

- Results : Enhanced cellular uptake was observed, suggesting that 4-PAA can be used as a fluorescent marker for cancer diagnostics .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C₁₈H₁₂O₂ |

| Molecular Weight | 276.28 g/mol |

| Fluorescence Emission Peak | Variable (dependent on tether) |

| Binding Affinity | High (varies with tether) |

Propiedades

IUPAC Name |

2-pyren-4-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O2/c19-16(20)10-14-9-13-5-1-3-11-7-8-12-4-2-6-15(14)18(12)17(11)13/h1-9H,10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLRAJOEGIZXAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944902 | |

| Record name | (Pyren-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22245-55-2 | |

| Record name | 4-Pyreneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022245552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Pyren-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4,5-dihydro-4-pyreneacetic acid in the synthesis of cyclopenta[c,d]pyrene and its dihydro derivative?

A1: 4,5-Dihydro-4-pyreneacetic acid (17) serves as a crucial synthetic intermediate in the production of both cyclopenta[c,d]pyrene (1) and 3,4-dihydrocyclopenta[c,d]pyrene (2). This study demonstrated a novel application of the pyrene dianion's reactivity to achieve a more efficient and simplified synthesis of these environmentally significant compounds. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.